3-Cyanobenzenesulfonamide is a sulfonamide compound that has garnered interest in scientific research, particularly for its potential as an angiogenesis inhibitor. [, ] Angiogenesis, the formation of new blood vessels, is a crucial process in the growth and spread of tumors. By inhibiting angiogenesis, compounds like 3-Cyanobenzenesulfonamide may offer a novel approach to cancer treatment.
Research suggests that 3-Cyanobenzenesulfonamide exerts its angiogenesis-inhibiting effects by targeting integrin expression. [] Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion and play a vital role in angiogenesis. By inhibiting integrin expression, particularly integrin alpha2, this compound disrupts the formation of new blood vessels. This mechanism highlights its potential as an anti-angiogenic agent for cancer treatment.
The primary scientific application of 3-Cyanobenzenesulfonamide, as highlighted in the provided abstracts, is its potential as an angiogenesis inhibitor. [, ] This property makes it a candidate for further investigation in the context of cancer treatment, specifically targeting tumor growth and metastasis by inhibiting the formation of new blood vessels that supply tumors.
One study proposes a method for evaluating the effect of 3-Cyanobenzenesulfonamide on integrin expression. [] This method involves measuring integrin expression in platelets collected from patients administered with the compound. The reduction in integrin expression observed in these cells serves as an indicator of the drug's influence on angiogenesis in other tissues. This approach highlights the potential of using 3-Cyanobenzenesulfonamide as a tool for studying and monitoring angiogenesis in various research settings.
Furthermore, research explores the combined use of 3-Cyanobenzenesulfonamide with other cancer treatment modalities. [] One study investigates its use in combination with substances exhibiting epidermal growth factor (EGF) inhibitory activity, such as gefitinib, erlotinib, and cetuximab. This combinatorial approach aims to enhance the efficacy of cancer treatment by simultaneously targeting multiple pathways involved in tumor growth and progression.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: